N-(4-Fluorobenzenesulfonyl)erythromycylamine
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Overview
Description
The compound N-[(2R,3S,4R,5S,6S,7R,9R,10R,11S,12S,13R)-10-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]-4 is a complex organic molecule characterized by multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes several hydroxyl, methoxy, and dimethylamino groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. Common synthetic routes may include:
Formation of the oxan ring: This step often involves the use of protecting groups to ensure selective reactions at specific sites.
Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions.
Hydroxylation and methoxylation: These steps usually require the use of strong oxidizing agents and specific catalysts to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors with stringent control over temperature, pressure, and pH to maintain the integrity of the chiral centers. Advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxan ring can be reduced under specific conditions to form different cyclic structures.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the oxan ring can yield various cyclic alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The dimethylamino group, for example, can interact with enzymes or receptors, altering their activity. The hydroxyl and methoxy groups can form hydrogen bonds with various biomolecules, influencing their function. The exact pathways involved depend on the specific application and the molecular targets .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Methyl 4-aminobenzoate: An ester of p-aminobenzoic acid, used in organic synthesis.
Uniqueness
What sets this compound apart from similar compounds is its complex structure, which includes multiple chiral centers and a variety of functional groups. This complexity allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile tool in scientific research.
Properties
CAS No. |
61066-20-4 |
---|---|
Molecular Formula |
C43H73FN2O14S |
Molecular Weight |
893.1 g/mol |
IUPAC Name |
N-[(2R,3S,4R,5S,6S,7R,9R,10R,11S,12S,13R)-10-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C43H73FN2O14S/c1-14-31-43(10,52)36(48)24(4)33(45-61(53,54)29-17-15-28(44)16-18-29)22(2)20-41(8,51)38(60-40-34(47)30(46(11)12)19-23(3)56-40)25(5)35(26(6)39(50)58-31)59-32-21-42(9,55-13)37(49)27(7)57-32/h15-18,22-27,30-38,40,45,47-49,51-52H,14,19-21H2,1-13H3/t22-,23+,24+,25+,26-,27+,30-,31-,32+,33+,34+,35+,36-,37+,38-,40-,41-,42-,43-/m1/s1 |
InChI Key |
YPZMDIOCWCQQSM-CMAYOOJISA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)F)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)F)C)O)(C)O |
Origin of Product |
United States |
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